2-Acetyl-1-pyrroline 2-Acetyl-1-pyrroline 2-Acetyl-1-pyrroline is responsible for the flavor and aroma of scented rice after cooking.
2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine.
2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 85213-22-5
VCID: VC20872773
InChI: InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
SMILES: CC(=O)C1=NCCC1
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2-Acetyl-1-pyrroline

CAS No.: 85213-22-5

Cat. No.: VC20872773

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2-Acetyl-1-pyrroline - 85213-22-5

Specification

Description 2-Acetyl-1-pyrroline is responsible for the flavor and aroma of scented rice after cooking.
2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine.
2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.
CAS No. 85213-22-5
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone
Standard InChI InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
Standard InChI Key DQBQWWSFRPLIAX-UHFFFAOYSA-N
SMILES CC(=O)C1=NCCC1
Canonical SMILES CC(=O)C1=NCCC1

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